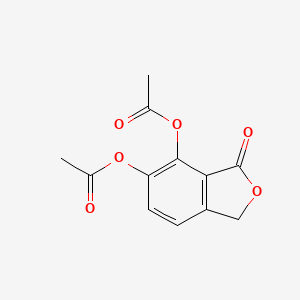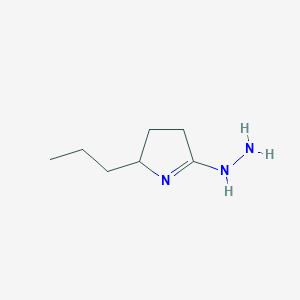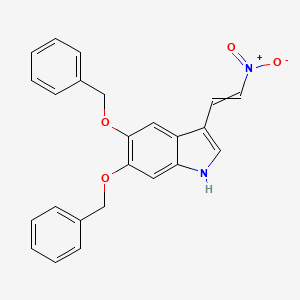
1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring, a chlorophenoxy group, and a propylsulfanyl group
Preparation Methods
The synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms. The subsequent steps involve the introduction of the chlorophenoxy and propylsulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenoxy and propylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene can be compared with similar compounds such as:
1-Chloro-4-(4-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may affect its reactivity and applications.
4-Chlorophenoxyacetic acid: Contains a carboxylic acid group instead of the propylsulfanyl group, leading to different chemical properties and uses.
2-(4-Chlorophenoxy)propionic acid: Similar structure but with a propionic acid group, influencing its biological activity and industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61166-87-8 |
|---|---|
Molecular Formula |
C15H14Cl2OS |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-13(7-8-14(15)17)18-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
IZMCNNDLTDXIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)



![1-[4,4-Bis(4-fluorophenyl)cyclohexyl]piperidin-4-one;hydrochloride](/img/structure/B14577963.png)





